A Technical Guide to the Structure and Molecular Weight of N-(3-aminophenyl)oxane-4-carboxamide
A Technical Guide to the Structure and Molecular Weight of N-(3-aminophenyl)oxane-4-carboxamide
Authored for Drug Development Professionals, Researchers, and Scientists
Abstract
The precise characterization of molecular structure and weight is a foundational pillar in the preclinical and developmental stages of any potential therapeutic agent. N-(3-aminophenyl)oxane-4-carboxamide is a small molecule of interest, and a comprehensive understanding of its fundamental physicochemical properties is paramount for its advancement. This guide provides an in-depth analysis of the molecule's structural features, a detailed calculation of its theoretical molecular weight, and a robust, self-validating experimental protocol for its empirical determination using Liquid Chromatography-Mass Spectrometry (LC-MS). The causality behind experimental choices is emphasized to equip researchers with the practical insights necessary for reliable and reproducible characterization.
Chemical Structure and Properties
N-(3-aminophenyl)oxane-4-carboxamide is a compound featuring three key functional regions: a saturated six-membered oxane (tetrahydropyran) ring, an amide linker, and a 3-substituted aminophenyl moiety.
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Oxane Ring: This non-aromatic, saturated heterocyclic ring provides a three-dimensional scaffold. Its conformational flexibility can be critical for receptor binding interactions.
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Amide Linkage: The carboxamide group (-C(=O)NH-) is a rigid, planar structure that acts as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature is crucial for establishing specific interactions with biological targets.
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Aminophenyl Group: The aromatic phenyl ring substituted with an amino group (-NH2) at the meta-position introduces a basic center and potential for aromatic (π-π) interactions. The primary amine is a key site for protonation under physiological or analytical conditions.
These structural elements combine to define the molecule's overall polarity, solubility, and potential for intermolecular interactions, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.
Key Identifiers:
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Molecular Formula: C₁₂H₁₆N₂O₂
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Canonical SMILES: C1COCC(C1)C(=O)NC2=CC=CC(=C2)N
Theoretical Molecular Weight Calculation
The molecular weight of a compound can be calculated from its molecular formula by summing the atomic masses of its constituent atoms.[1][2] For high-precision applications like mass spectrometry, it is essential to distinguish between average molecular weight and monoisotopic mass.
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Average Molecular Weight: Calculated using the weighted average of the natural abundances of all stable isotopes for each element.
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Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value most relevant for high-resolution mass spectrometry.
The theoretical molecular weights for N-(3-aminophenyl)oxane-4-carboxamide (C₁₂H₁₆N₂O₂) are summarized below.
| Element | Quantity | Monoisotopic Mass (Da) | Total Monoisotopic Mass (Da) | Average Atomic Weight ( g/mol ) | Total Average Weight ( g/mol ) |
| Carbon (C) | 12 | 12.00000 | 144.00000 | 12.011 | 144.132 |
| Hydrogen (H) | 16 | 1.00783 | 16.12528 | 1.008 | 16.128 |
| Nitrogen (N) | 2 | 14.00307 | 28.00614 | 14.007 | 28.014 |
| Oxygen (O) | 2 | 15.99491 | 31.98982 | 15.999 | 31.998 |
| Total | 220.12124 Da | 220.272 g/mol [3][4] |
Experimental Determination of Molecular Weight by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for confirming the molecular weight of small molecules due to its high sensitivity, accuracy, and specificity.[5] The following protocol outlines a self-validating method for the analysis of N-(3-aminophenyl)oxane-4-carboxamide.
Core Principle: Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar molecules like N-(3-aminophenyl)oxane-4-carboxamide without causing fragmentation.[6][7] The process involves applying a high voltage to a liquid sample, creating a fine spray of charged droplets.[8] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass spectrometer.[7][8]
Causality Insight: ESI is selected because it efficiently transfers pre-existing ions from solution or creates them through protonation into the gas phase.[8][9] For N-(3-aminophenyl)oxane-4-carboxamide, the presence of two basic nitrogen atoms (the primary amine and the amide) makes it highly susceptible to protonation in a positive ion mode, typically forming the protonated molecular ion, [M+H]⁺. This leads to a strong signal and high sensitivity.[10]
Detailed Experimental Protocol: LC-MS Analysis
This protocol is designed for a standard reverse-phase HPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
A. Sample and Standard Preparation
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Stock Solution: Accurately weigh ~1 mg of N-(3-aminophenyl)oxane-4-carboxamide and dissolve in 1.0 mL of methanol or DMSO to create a 1 mg/mL stock solution.
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Working Sample: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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System Suitability Standard: Prepare a 1 µg/mL solution of a known compound with a similar mass (e.g., caffeine, MW = 194.19 g/mol ) in the same diluent. The purpose of this standard is to verify instrument performance before sample analysis.[11][12]
Causality Insight: Using 0.1% formic acid in the diluent and mobile phase serves a dual purpose: it acidifies the solution to promote analyte protonation ([M+H]⁺) for enhanced ESI sensitivity and improves chromatographic peak shape by preventing ionic interactions with the stationary phase.[13]
B. Liquid Chromatography (LC) Parameters
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Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
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Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
Causality Insight: A C18 column is chosen for its hydrophobic stationary phase, which is well-suited for retaining moderately polar small molecules. The gradient elution, moving from a highly aqueous to a highly organic mobile phase, ensures that the analyte is effectively eluted from the column as a sharp, focused peak, improving detection and resolution from potential impurities.[14][15]
C. Mass Spectrometry (MS) Parameters
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Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100 – 500.
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Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300 °C.
-
Data Acquisition: Full Scan Mode.
Self-Validating System and Data Analysis
A protocol's trustworthiness is established by integrating self-validation steps.[16]
-
System Suitability Test (SST):
-
Inject the System Suitability Standard (caffeine).
-
Acceptance Criteria: The measured mass of the [M+H]⁺ ion (m/z 195.0876) must be within 5 ppm of its theoretical exact mass. The peak area response should be consistent (e.g., <15% RSD over three injections).[17][18]
-
Rationale: Passing the SST confirms that the LC-MS system is calibrated, stable, and performing accurately on the day of analysis.[11] Failure of the SST invalidates the subsequent sample run.
-
-
Sample Analysis:
-
Inject the N-(3-aminophenyl)oxane-4-carboxamide working sample.
-
Extract the ion chromatogram for the theoretical [M+H]⁺ ion (m/z 221.1285).
-
Verify that the measured mass in the resulting spectrum is within 5 ppm of the theoretical monoisotopic mass.
-
-
Data Interpretation:
-
Expected Result: A prominent peak in the mass spectrum corresponding to the [M+H]⁺ ion.
-
Calculation:
-
Theoretical m/z for [C₁₂H₁₆N₂O₂ + H]⁺ = 220.12124 Da + 1.00728 Da = 221.12852 Da.
-
An observed mass of, for example, 221.1283 Da would represent a mass error of -0.99 ppm, confirming the elemental composition with high confidence.
-
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Workflow Visualization
The comprehensive workflow for the determination of molecular weight is illustrated below.
Caption: Workflow for LC-MS based molecular weight confirmation.
Conclusion
This guide has detailed the structural characteristics and theoretical molecular weight of N-(3-aminophenyl)oxane-4-carboxamide. A comprehensive, self-validating LC-MS protocol has been presented, emphasizing the scientific rationale behind key experimental parameters. By adhering to this workflow, researchers can confidently and accurately confirm the molecular identity of this compound, a critical step in the rigorous process of drug discovery and development.
References
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